molecular formula C8H6ClN3O B13093948 2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Cat. No.: B13093948
M. Wt: 195.60 g/mol
InChI Key: FOTXWIFGVILZDM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole typically involves the reaction of pyridine-2-carboxylic acid hydrazide with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, its heterocyclic structure allows for π-π stacking interactions with aromatic residues, influencing protein conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.

    2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole derivatives: Various substituted derivatives with different functional groups.

Uniqueness

This compound is unique due to its specific combination of a chloromethyl group and a pyridinyl-oxadiazole structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

2-(chloromethyl)-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C8H6ClN3O/c9-5-7-11-12-8(13-7)6-3-1-2-4-10-6/h1-4H,5H2

InChI Key

FOTXWIFGVILZDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)CCl

Origin of Product

United States

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